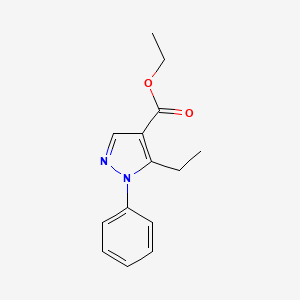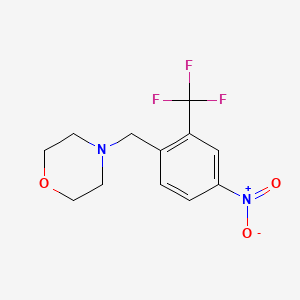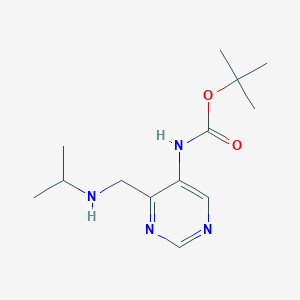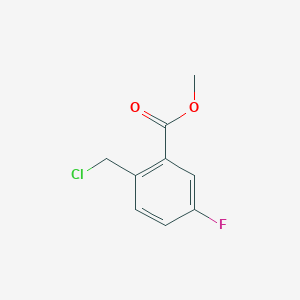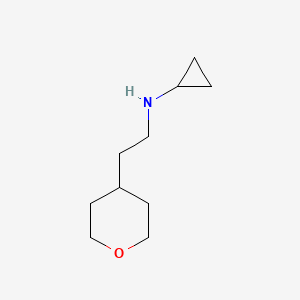
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an amine group, which is further connected to a tetrahydro-2H-pyran-4-yl group via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine typically involves multiple steps. One common method starts with the preparation of the intermediate ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. This intermediate can be synthesized by reacting tetrahydro-2H-pyran-4-ylmethanol with ethyl acetate in the presence of a base such as sodium hydroxide .
The next step involves the reduction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate to 2-(tetrahydro-2H-pyran-4-yl)ethanol using lithium aluminum hydride in tetrahydrofuran . Finally, the cyclopropanation of 2-(tetrahydro-2H-pyran-4-yl)ethanol with cyclopropylamine under appropriate conditions yields this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.
Aplicaciones Científicas De Investigación
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The cyclopropane ring and amine group can interact with enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: An intermediate in the synthesis of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine.
2-(tetrahydro-2H-pyran-4-yl)ethanol: Another intermediate used in the synthesis process.
(tetrahydro-2H-pyran-4-yl)methanol: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a cyclopropane ring and a tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
N-[2-(oxan-4-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C10H19NO/c1-2-10(1)11-6-3-9-4-7-12-8-5-9/h9-11H,1-8H2 |
Clave InChI |
RGISCBJLLLSSPV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCCC2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


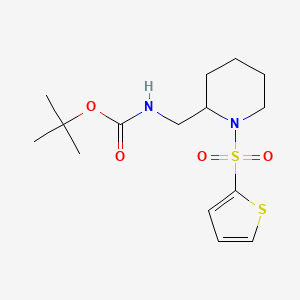
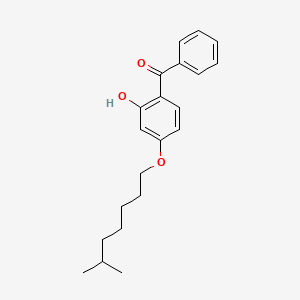

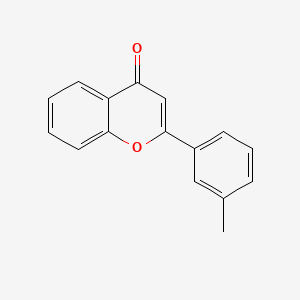


![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

